3-O-Acetyl-1,2-O-isopropylidene-a-D-galactofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Acetyl-1,2-O-isopropylidene-a-D-galactofuranose is a chemical compound with the molecular formula C11H18O7 and a molecular weight of 262.26 g/mol . This compound is a derivative of galactose, a type of sugar, and is often used in various chemical and biological research applications.
Preparation Methods
The synthesis of 3-O-Acetyl-1,2-O-isopropylidene-a-D-galactofuranose typically involves the protection of the hydroxyl groups of galactose followed by acetylation. The reaction conditions often include the use of acetic anhydride and a base such as pyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
Chemical Reactions Analysis
3-O-Acetyl-1,2-O-isopropylidene-a-D-galactofuranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Scientific Research Applications
3-O-Acetyl-1,2-O-isopropylidene-a-D-galactofuranose is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Research involving this compound can lead to the development of new drugs and therapeutic agents.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-O-Acetyl-1,2-O-isopropylidene-a-D-galactofuranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl and isopropylidene groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 3-O-Acetyl-1,2-O-isopropylidene-a-D-galactofuranose include:
3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose: This compound has a similar structure but is derived from glucose instead of galactose.
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another related compound with additional isopropylidene protection. The uniqueness of this compound lies in its specific configuration and functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H18O7 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
[(3aR,5S,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
InChI |
InChI=1S/C11H18O7/c1-5(13)15-8-7(6(14)4-12)16-10-9(8)17-11(2,3)18-10/h6-10,12,14H,4H2,1-3H3/t6-,7+,8+,9-,10-/m1/s1 |
InChI Key |
MWHWTXULRQTAPZ-SOYHJAILSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@H]1[C@@H](CO)O)OC(O2)(C)C |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.